molecular formula C14H12N2O B140500 1-Benzyl-3-hydroxy-1H-indazole CAS No. 2215-63-6

1-Benzyl-3-hydroxy-1H-indazole

Cat. No.: B140500
CAS No.: 2215-63-6
M. Wt: 224.26 g/mol
InChI Key: SXPJFDSMKWLOAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-1,2-dihydro-indazol-3-one is a heterocyclic compound belonging to the indazole family. Indazoles are known for their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-1,2-dihydro-indazol-3-one can be synthesized through various methods. One common approach involves the condensation of o-nitrobenzyl alcohol with hydrazine, followed by cyclization under acidic conditions . Another method includes the photochemical generation of o-nitrosobenzaldehyde from o-nitrobenzyl alcohol, which then undergoes cyclization to form the desired compound .

Industrial Production Methods: Industrial production of 1-Benzyl-1,2-dihydro-indazol-3-one typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal catalysts, such as copper or silver, can enhance the efficiency of the cyclization process .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-1,2-dihydro-indazol-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Comparison: 1-Benzyl-1,2-dihydro-indazol-3-one is unique due to its specific benzyl substitution, which imparts distinct chemical and biological properties. Compared to other indazole derivatives, it exhibits a broader range of biological activities and higher potency in certain applications .

Properties

IUPAC Name

1-benzyl-2H-indazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c17-14-12-8-4-5-9-13(12)16(15-14)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXPJFDSMKWLOAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

13185-09-6 (hydrochloride salt)
Record name 1-Benzyl-1H-indazol-3-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002215636
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID30176681
Record name 1-Benzyl-1H-indazol-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30176681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

12.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200912
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

2215-63-6
Record name 1-Benzyl-1H-indazol-3-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2215-63-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Benzyl-1H-indazol-3-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002215636
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2215-63-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=247064
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Benzyl-1H-indazol-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30176681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzyl-1,2-dihydro-3H-indazol-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.983
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-Benzyl-1H-indazol-3-ol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YL5ZXN63Q6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzyl-3-hydroxy-1H-indazole
Reactant of Route 2
Reactant of Route 2
1-Benzyl-3-hydroxy-1H-indazole
Reactant of Route 3
Reactant of Route 3
1-Benzyl-3-hydroxy-1H-indazole
Reactant of Route 4
Reactant of Route 4
1-Benzyl-3-hydroxy-1H-indazole
Reactant of Route 5
Reactant of Route 5
1-Benzyl-3-hydroxy-1H-indazole
Reactant of Route 6
Reactant of Route 6
1-Benzyl-3-hydroxy-1H-indazole
Customer
Q & A

Q1: What is the significance of 1-Benzyl-1H-indazol-3-ol in pharmaceutical analysis?

A1: 1-Benzyl-1H-indazol-3-ol is a significant impurity found in pharmaceutical formulations containing Benzydamine hydrochloride, a non-steroidal anti-inflammatory drug. [, , ] Accurate quantification of this impurity is crucial for quality control and ensuring the safety and efficacy of Benzydamine-containing medications. [, ]

Q2: Are there any established analytical methods for detecting and quantifying 1-Benzyl-1H-indazol-3-ol in pharmaceutical formulations?

A2: Yes, researchers have developed a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous determination of Benzydamine hydrochloride and five of its impurities, including 1-Benzyl-1H-indazol-3-ol, in oral collutory formulations. [, ] This method employs a Gemini C18 column, a mobile phase comprising acetonitrile, methanol, and ammonium carbonate buffer, and UV detection at 218 nm. [, ]

Q3: Beyond its presence as an impurity, has 1-Benzyl-1H-indazol-3-ol been investigated for any other applications?

A3: Yes, 1-Benzyl-1H-indazol-3-ol has been explored as a starting material in organic synthesis. Studies have demonstrated its reactivity with difluorocarbene, resulting in both N- and O-alkylation products. [, ] This reactivity highlights its potential for developing novel compounds with possible biological activities.

Q4: Has 1-Benzyl-1H-indazol-3-ol been complexed with metals for potential biological applications?

A4: Research has explored the use of 1-Benzyl-1H-indazol-3-ol as a ligand in copper(II) complexes. [] These complexes, incorporating ligands like 2,2′-bipyridyl and 1,10-phenanthroline, have undergone characterization using various spectroscopic techniques (FTIR, EPR, HRMS) and electrochemical methods (cyclic voltammetry). [] Preliminary investigations suggest these copper(II) derivatives interact with DNA and BSA and exhibit promising anticancer activity against MCF7 cell lines. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.